

# Cross-study comparison of Balipodect phase 1 and phase 2 clinical data

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Review of Balipodect (TAK-063) Phase 1 and Phase 2 Clinical Trial Data

**Balipodect** (formerly TAK-063) is a selective phosphodiesterase 10A (PDE10A) inhibitor that was investigated for the treatment of schizophrenia. Clinical development reached Phase 2 before being discontinued due to insufficient efficacy. This guide provides a comparative summary of the available data from Phase 1 and Phase 2 clinical studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the compound's clinical profile.

#### **Mechanism of Action: PDE10A Inhibition**

**Balipodect** exerts its effects by inhibiting the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and reward. By inhibiting PDE10A, **Balipodect** increases the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in neuronal signaling pathways. The intended therapeutic effect for schizophrenia was to modulate downstream signaling cascades to ameliorate symptoms.

Below is a diagram illustrating the signaling pathway affected by **Balipodect**.





Click to download full resolution via product page

Caption: Balipodect's mechanism of action via PDE10A inhibition.

### **Phase 1 Clinical Trial Data**

Two key Phase 1 studies have been published. The first was a single-rising dose study in healthy volunteers, and the second was a multiple-rising dose study in healthy Japanese subjects and subjects with stable schizophrenia.

## **Study Design and Demographics**



| Parameter        | Phase 1 (Single-Rising<br>Dose)                                        | Phase 1 (Multiple-Rising<br>Dose)                                                                                    |
|------------------|------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Study Identifier | NCT02370602 (Inferred)                                                 | NCT01879722                                                                                                          |
| Participants     | 84 healthy Japanese and non-<br>Japanese volunteers[1][2]              | 62 healthy Japanese subjects and subjects with stable schizophrenia receiving Balipodect, 15 receiving placebo[3][4] |
| Dosing Regimen   | Single oral doses of 3, 10, 30, 100, 300, or 1000 mg, or placebo[1][2] | Multiple rising oral doses, once daily for 7 days[4]                                                                 |

**Pharmacokinetic Profile** 

| Parameter             | Phase 1 (Single-Rising<br>Dose)                             | Phase 1 (Multiple-Rising<br>Dose)                                                                                    |
|-----------------------|-------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Absorption (Tmax)     | Median of 3 to 4 hours (fasting); 6 hours (fed)[1][2]       | Not explicitly stated, but PK parameters were comparable between healthy subjects and those with schizophrenia[3][4] |
| Effect of Food        | Slowed absorption and increased oral bioavailability[1] [2] | Administered with food[4]                                                                                            |
| Elimination           | Renal elimination was negligible[1][2]                      | Not explicitly stated                                                                                                |
| Dose Proportionality  | Exposure increased in a dose-<br>dependent manner[1][2]     | Not explicitly stated                                                                                                |
| Dosing Recommendation | Pharmacokinetic profile supports once-daily dosing[1] [2]   | A once-daily dose of up to 30 mg was suggested for future studies[4]                                                 |

## **Safety and Tolerability**



| Adverse Event Profile            | Phase 1 (Single-Rising<br>Dose)                                                                        | Phase 1 (Multiple-Rising Dose)                                                                                                           |
|----------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common AEs                  | Somnolence (33.3%),<br>orthostatic tachycardia<br>(19.7%), and orthostatic<br>hypotension (9.1%)[1][2] | Somnolence[3][4]                                                                                                                         |
| Severe AEs                       | Orthostatic hypotension (1 at 300 mg) and somnolence (2 at 1000 mg)[1][2]                              | Not explicitly stated, but most AEs were mild or moderate[3] [4]                                                                         |
| Serious AEs/Deaths               | None[1][2]                                                                                             | No deaths reported[3][4]                                                                                                                 |
| Discontinuations due to AEs      | None[1][2]                                                                                             | 6 out of 77 subjects did not complete the study, reasons not specified[3][4]                                                             |
| Extrapyramidal Symptoms<br>(EPS) | Infrequent[2]                                                                                          | Incidence increased with exposure; higher rate in subjects with stable schizophrenia than in healthy subjects for equivalent doses[3][4] |

## **Phase 2 Clinical Trial Data**

A Phase 2 study was conducted to evaluate the efficacy and safety of **Balipodect** in patients experiencing an acute exacerbation of schizophrenia.

## **Study Design and Demographics**



| Parameter        | Phase 2                                                                                                         |
|------------------|-----------------------------------------------------------------------------------------------------------------|
| Study Identifier | NCT02477020                                                                                                     |
| Participants     | 164 adults (18-65 years) with an acute exacerbation of schizophrenia (83 Balipodect, 81 placebo)[5]             |
| Dosing Regimen   | 20 mg Balipodect or placebo daily for 6 weeks.  Dose de-escalation to 10 mg was permitted for intolerability[5] |

## **Efficacy Results**

The primary endpoint of the study was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.

| Efficacy Outcome                               | Result                                                                                                                      |
|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Primary Endpoint (Change in PANSS Total Score) | Not met. The least-squares mean difference versus placebo was -5.46, which was not statistically significant (p = 0.115)[5] |
| Secondary Endpoints                            | Generally supportive of antipsychotic efficacy, though specific data is not provided[5]                                     |
| Effect Size                                    | 0.308[5]                                                                                                                    |
| Study Limitations                              | The interpretation of the results was confounded by a high placebo effect and the absence of an active comparator[5]        |

## **Safety and Tolerability**



| Adverse Event Profile         | Phase 2                                                                                                  |
|-------------------------------|----------------------------------------------------------------------------------------------------------|
| General Tolerability          | Safe and well-tolerated, consistent with Phase 1 findings[5]                                             |
| AE Severity                   | Most adverse events were mild or moderate in severity and did not lead to discontinuation[5]             |
| Serious AEs/Deaths            | No deaths occurred[5]                                                                                    |
| Extrapyramidal Symptoms (EPS) | The incidence of akathisia and dystonia was more frequent in the Balipodect group compared to placebo[5] |

# Experimental Protocols Phase 1 (Single-Rising Dose) Experimental Workflow

The following diagram outlines the workflow for the single-rising dose Phase 1 study.



Click to download full resolution via product page

**Caption:** Workflow of the Phase 1 single-rising dose clinical trial.

Methodology Summary: Healthy volunteers were randomized into one of six dose cohorts (3, 10, 30, 100, 300, or 1000 mg) or a placebo group. Each participant received a single oral dose of **Balipodect** or placebo under fasting conditions. Following a washout period, participants in the 100 mg cohort received a second dose under fed conditions to assess the effect of food on pharmacokinetics. Safety, tolerability, and pharmacokinetic parameters were assessed throughout the study.[1][2]

### **Phase 2 Experimental Workflow**



The diagram below illustrates the workflow for the Phase 2 efficacy and safety study.



Click to download full resolution via product page

**Caption:** Workflow of the Phase 2 clinical trial in schizophrenia patients.

Methodology Summary: Adults aged 18 to 65 diagnosed with schizophrenia and experiencing an acute exacerbation of psychotic symptoms were included in the study. After discontinuing any prior psychotropic medications, participants were randomized on a 1:1 basis to receive either 20 mg of **Balipodect** or a placebo once daily for six weeks. Efficacy, primarily measured by the PANSS, and safety were evaluated at weekly visits during the treatment period. The study allowed for a blinded dose reduction to 10 mg of **Balipodect** if the 20 mg dose was not well-tolerated.[5]

#### **Conclusion**

The Phase 1 studies of **Balipodect** demonstrated a manageable safety profile and a pharmacokinetic profile that supported once-daily dosing. However, the subsequent Phase 2 trial failed to meet its primary efficacy endpoint in patients with an acute exacerbation of schizophrenia. While secondary endpoints suggested potential antipsychotic activity, the lack of statistical significance on the primary outcome, coupled with a high placebo response, led to the discontinuation of its development for this indication. This comparative guide summarizes the key quantitative data and methodologies from these studies to inform future research in the field of PDE10A inhibition and antipsychotic drug development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized Multiple Dose Pharmacokinetic Study of a Novel PDE10A Inhibitor TAK-063 in Subjects with Stable Schizophrenia and Japanese Subjects and Modeling of Exposure Relationships to Adverse Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 2, randomized, placebo-controlled study of the efficacy and safety of TAK-063 in subjects with an acute exacerbation of schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-study comparison of Balipodect phase 1 and phase 2 clinical data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612202#cross-study-comparison-of-balipodect-phase-1-and-phase-2-clinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com